(2-Isocyanatopropan-2-yl)benzene
Overview
Description
(2-Isocyanatopropan-2-yl)benzene, also known as 1,3-bisthis compound, is an aromatic isocyanate compound. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, with an isopropyl group at the second position. This compound is primarily used in the synthesis of polyurethanes and polyureas, which are versatile polymers with a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanatopropan-2-yl)benzene typically involves the reaction of aniline with phosgene (COCl2) in the presence of a catalyst. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the desired isocyanate compound. The reaction conditions generally include:
- Temperature: 50-100°C
- Solvent: Chlorinated solvents such as dichloromethane or chloroform
- Catalyst: Tertiary amines or metal chlorides
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Isocyanatopropan-2-yl)benzene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing hydroxyl (OH) groups to form urethane linkages (-NH-CO-O-).
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Polymerization Reactions: The compound can polymerize with diols or diamines to form polyurethanes and polyureas.
Common Reagents and Conditions
Hydroxyl Compounds: Alcohols and phenols are common reagents for addition reactions.
Electrophiles: Nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine) are used for substitution reactions.
Catalysts: Tertiary amines and metal chlorides are commonly used catalysts.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes and Polyureas: Formed from polymerization reactions.
Substituted Benzene Derivatives: Formed from electrophilic substitution reactions.
Scientific Research Applications
(2-Isocyanatopropan-2-yl)benzene is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Polymer Synthesis: Used in the production of polyurethanes and polyureas, which are employed in coatings, adhesives, elastomers, and foams.
Material Science: Utilized in the development of novel materials with specific properties, such as enhanced strength, flexibility, and chemical resistance.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility.
Industrial Applications: Employed in the manufacture of high-performance materials for automotive, aerospace, and construction industries.
Mechanism of Action
The primary mechanism of action of (2-Isocyanatopropan-2-yl)benzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as hydroxyl and amine groups, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes and polyureas, where the isocyanate groups react with diols or diamines to form long polymer chains. The molecular targets and pathways involved include the formation of urethane and urea linkages, which contribute to the mechanical and chemical properties of the resulting polymers.
Comparison with Similar Compounds
(2-Isocyanatopropan-2-yl)benzene can be compared with other aromatic isocyanates, such as:
Toluene Diisocyanate (TDI): TDI is widely used in the production of flexible foams and coatings. It has a similar reactivity but differs in its molecular structure, with two isocyanate groups attached to a toluene ring.
Methylenediphenyl Diisocyanate (MDI): MDI is used in the production of rigid foams and elastomers. It has a more complex structure with two isocyanate groups attached to a diphenylmethane backbone.
Hexamethylene Diisocyanate (HDI): HDI is used in the production of coatings and adhesives. It has a linear aliphatic structure with two isocyanate groups.
The uniqueness of this compound lies in its specific reactivity and the properties it imparts to the resulting polymers, such as enhanced chemical resistance and mechanical strength.
Properties
IUPAC Name |
2-isocyanatopropan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,11-8-12)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSNFVVCGMSWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377733 | |
Record name | 1-methyl-1-phenyl-ethylisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-74-4 | |
Record name | 1-methyl-1-phenyl-ethylisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was (2-Isocyanatopropan-2-yl)benzene utilized in the study of organogelators?
A: this compound was reacted with N-acetylglycine to synthesize a bisamide derivative (compound 1 in the study) []. This bisamide was one of six new compounds tested for their ability to form organogels in various solvents.
Q2: What was the significance of using this compound in this specific research?
A: The researchers aimed to investigate how the structural features of different N-acetylglycine amides and bisamides, including the one derived from this compound, influenced their gelation abilities []. By varying the isocyanate used in the synthesis, they could examine structure-property relationships and potentially identify promising low molecular weight organogelators.
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